molecular formula C17H13F2N3O2 B4951656 N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide

N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B4951656
M. Wt: 329.30 g/mol
InChI Key: YNDVPEGKYGZDEF-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions or through the use of fluorinated building blocks in the initial stages of synthesis.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide
  • N-(2-bromophenyl)-2-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide

Uniqueness

N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide is unique due to the presence of fluorine atoms, which can significantly affect its chemical properties, biological activity, and pharmacokinetics compared to its chlorinated or brominated analogs.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c18-12-7-5-11(6-8-12)9-17-21-15(22-24-17)10-16(23)20-14-4-2-1-3-13(14)19/h1-8H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDVPEGKYGZDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=NOC(=N2)CC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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